![molecular formula C12H12N4 B3020245 (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile CAS No. 308294-28-2](/img/structure/B3020245.png)
(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile, or (2Z)-BDMA, is an organic compound containing a benzimidazole ring and a dimethylaminoacrylonitrile group. It is a colorless solid that is soluble in water and is used in a variety of scientific research applications. It is also known as 2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile, 2-benzimidazolyl-3-dimethylaminoacrylonitrile, and 2-benzimidazolyl-3-dimethylamino-acrylonitrile.
Scientific Research Applications
Organic Electronics and Semiconductors
- n-Type Doping : As a strong electron donor, this compound can be used for n-type doping in organic electronic devices. It enhances the conductivity of organic semiconductors, making it valuable for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Fluorescent Probes and Imaging Agents
- Fluorescence Imaging : The benzimidazole moiety in this compound exhibits fluorescence properties. Researchers have explored its use as a fluorescent probe for cellular imaging. Its ability to selectively bind to specific cellular structures or biomolecules makes it useful for visualizing biological processes .
Chemical Biology and Medicinal Chemistry
- Targeted Drug Delivery : The unique structure of this compound could be harnessed for targeted drug delivery. By attaching therapeutic payloads to its benzimidazole core, it may selectively deliver drugs to specific tissues or cells .
- Anticancer Agents : Further exploration of its biological activity could reveal potential anticancer properties. Researchers might investigate its effects on cancer cell lines and tumor models .
Materials Science and Polymer Chemistry
- Polymer Synthesis : Incorporating this compound into polymer matrices could lead to novel materials with tailored properties. Its electron-donating nature may influence the conductivity, mechanical strength, or optical properties of resulting polymers .
Photophysics and Photochemistry
- Photoluminescence Studies : Researchers can study the photophysical properties of this compound, including its emission spectra and quantum yield. Such investigations contribute to our understanding of excited-state behavior .
Supramolecular Chemistry
- Host-Guest Interactions : The benzimidazole unit may participate in host-guest interactions with other molecules. Researchers could explore its binding affinity with various guests, potentially leading to new supramolecular assemblies .
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZORTPUDCQBPOH-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.